(S)-(4-Chlorophenyl)(phenyl)methanamine
CAS No.: 163837-32-9
Cat. No.: VC21324591
Molecular Formula: C13H12ClN
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163837-32-9 |
|---|---|
| Molecular Formula | C13H12ClN |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | (S)-(4-chlorophenyl)-phenylmethanamine |
| Standard InChI | InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1 |
| Standard InChI Key | XAFODXGEQUOEKN-ZDUSSCGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N |
Introduction
Chemical Properties and Structure
Structural Characteristics
(S)-(4-Chlorophenyl)(phenyl)methanamine features a central chiral carbon atom bonded to a phenyl group, a 4-chlorophenyl group, an amino group, and a hydrogen atom. The "S" designation indicates the specific three-dimensional arrangement of these groups according to the Cahn-Ingold-Prelog priority rules .
Physical and Chemical Properties
The compound exists as a solid at room temperature with several characteristic properties that facilitate its identification and use in laboratory settings. Table 1 summarizes the key physicochemical properties of (S)-(4-Chlorophenyl)(phenyl)methanamine.
Table 1: Physicochemical Properties of (S)-(4-Chlorophenyl)(phenyl)methanamine
Spectroscopic Identification
The compound can be identified and characterized using various spectroscopic techniques. The InChI (International Chemical Identifier) representation is InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1, while its InChIKey is XAFODXGEQUOEKN-ZDUSSCGKSA-N . The canonical SMILES notation is represented as C1=CC=C(C=C1)C@@HN .
Synthesis Methods
Chemical Synthesis
Multiple synthetic routes exist for producing (S)-(4-Chlorophenyl)(phenyl)methanamine, often starting from readily available precursors such as 4-chlorobenzaldehyde or similar derivatives. Common raw materials include (E)-4-chlorobenzaldehyde N-tosylimine, triphenylboroxin, trimethyl(phenyl)tin, and 4-chlorobenzaldehyde .
One approach involves the asymmetric reduction of imines derived from 4-chlorobenzophenone, using chiral catalysts to control the stereoselectivity of the reaction. Another method employs resolution of the racemic mixture using chiral acids such as tartaric acid to selectively crystallize one enantiomer .
Catalytic Methods
An interesting synthetic approach is documented in "Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia," which describes the synthesis of related compounds such as N-(4-methylbenzyl)(4-chlorophenyl)methanamine using platinum nanowire catalysts . This methodology potentially offers a more efficient route to compounds structurally similar to (S)-(4-Chlorophenyl)(phenyl)methanamine.
Additionally, biocatalytic methods have been explored for the synthesis of related compounds. For instance, the related alcohol compound (S)-(4-chlorophenyl)(phenyl)methanol has been produced through efficient biocatalytic processes using optimization strategies based on rotatable composite design .
Applications and Biological Activity
Synthetic Applications
(S)-(4-Chlorophenyl)(phenyl)methanamine serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceutically active compounds . Its well-defined stereochemistry makes it especially useful in asymmetric synthesis, where control of spatial arrangement is crucial for developing therapeutically effective molecules.
The compound functions as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds that might otherwise be difficult to synthesize . This application is particularly important in the pharmaceutical industry, where enantiomeric purity often correlates with specific biological activities.
Related Compounds
Enantiomers and Racemic Mixtures
Several compounds closely related to (S)-(4-Chlorophenyl)(phenyl)methanamine are noteworthy for their structural similarities and potential applications. Table 2 summarizes these related compounds.
Table 2: Compounds Related to (S)-(4-Chlorophenyl)(phenyl)methanamine
| Compound Name | CAS Number | Molecular Formula | Relationship |
|---|---|---|---|
| (R)-(4-Chlorophenyl)(phenyl)methanamine | Not specified in sources | C13H12ClN | R-enantiomer |
| (4-Chlorophenyl)(phenyl)methanamine | 28022-43-7 | C13H12ClN | Racemic mixture |
| (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride | 451503-28-9 | C13H13Cl2N | Hydrochloride salt of S-enantiomer |
| (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride | 451503-29-0 | C13H13Cl2N | Hydrochloride salt of R-enantiomer |
| (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid | 1821739-53-0 | C17H18ClNO6 | Tartaric acid salt |
These related compounds share core structural features with (S)-(4-Chlorophenyl)(phenyl)methanamine but differ in stereochemistry or salt formation, potentially offering varied properties and applications .
Structural Analogs
Other structurally similar compounds include:
-
N-(4-methylbenzyl)(4-chlorophenyl)methanamine
-
Bis(4-chlorobenzyl)amine
-
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride (CAS: 410077-96-2)
These analogs may share certain chemical properties and synthetic pathways with (S)-(4-Chlorophenyl)(phenyl)methanamine, potentially offering alternative options for specific applications.
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